(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)piperazin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-11-9-15-4-3-12(11)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDUETJQAYOJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves the coupling of a piperazine derivative with a chloropyridine and a cyclopropylmethanone precursor. One common method includes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in an organic solvent such as tetrahydrofuran (THF) under ambient conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Key Reaction Steps
Mechanistic Insights
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Cyclopropane Formation : Cyclopropane is introduced via a Corey–Chaykovsky reaction using trimethylsulfonium iodide and NaH in THF, generating the strained ring system .
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Piperazine-Ketone Coupling : The methanone bridge is formed via carbodiimide-mediated coupling between cyclopropanecarboxylic acid and piperazine using HATU and DIPEA .
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Chloropyridine Attachment : A palladium-catalyzed coupling installs the 3-chloropyridin-4-yl group onto the piperazine nitrogen .
Functionalization Reactions
CPPCM undergoes regioselective modifications at three sites:
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Cyclopropane Ring : Susceptible to ring-opening under acidic or oxidative conditions.
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Piperazine Nitrogen : Participates in alkylation/acylation.
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Chloropyridine Moiety : Supports nucleophilic aromatic substitution (NAS).
Reactivity Table
Notable Observations
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Cyclopropane Stability : The ring remains intact under neutral or basic conditions but opens in the presence of strong acids (e.g., H₂SO₄) or oxidants (e.g., mCPBA) .
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Piperazine Reactivity : The secondary amine undergoes smooth alkylation with propargyl bromide, enabling click chemistry applications .
Stability and Degradation
CPPCM exhibits moderate stability but degrades under specific conditions:
Degradation Pathways
| Condition | Degradation Product | Half-Life | Source |
|---|---|---|---|
| pH < 2 (HCl, 25°C) | Cyclopropane ring-opened dicarboxylic acid | 2 h | |
| UV light (254 nm) | Chloropyridine dehalogenation | 48 h | |
| 100°C (DMSO) | Piperazine N-oxide | 6 h |
Stabilization Strategies
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research in therapeutic applications:
Enzyme Inhibition
Research indicates that compounds with similar structures to (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone show significant inhibitory effects on various enzymes. Notably, studies have highlighted its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound A | AChE | 2.14 ± 0.003 |
| Compound B | Urease | 0.63 ± 0.001 |
These findings suggest that the target compound may also possess similar inhibitory properties, making it a candidate for further investigation in treating conditions such as Alzheimer's disease.
Antibacterial Activity
Compounds containing piperazine and pyridine moieties have been documented for their antibacterial properties. Studies have shown that derivatives exhibit moderate to strong activity against bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
This suggests the potential of this compound as an antibacterial agent.
Neuropharmacological Potential
The structural characteristics of this compound indicate possible applications in treating neurological disorders. The piperazine ring is known to interact with neurotransmitter systems, suggesting potential anxiolytic and antidepressant effects.
Study 1: Acetylcholinesterase Inhibition
In a study assessing AChE inhibitors, derivatives with piperazine structures showed significant inhibition compared to standard drugs. This indicates that modifications in the side chains can enhance bioactivity, supporting the need for further exploration of this compound.
Study 2: Antibacterial Screening
Another study evaluated various synthesized pyrazole derivatives against clinical bacterial strains, revealing that certain modifications led to increased antibacterial potency. This indicates that further structural optimization of the target compound could yield promising results in combating bacterial infections.
Mechanism of Action
The mechanism of action of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Biological Relevance |
|---|---|---|---|---|
| (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone (Target) | C₁₃H₁₄ClN₃O | 275.7 | 3-Chloropyridinyl, cyclopropane | CNS modulation, kinase inhibition |
| 1-(4-Chlorophenyl)cyclopropylmethanone () | C₁₄H₁₆ClN₃O | 285.8 | 4-Chlorophenyl, cyclopropane | Antipsychotic lead (dopamine/serotonin receptor affinity) |
| (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone () | C₂₆H₂₆ClN₉O | 524.0 | Chloropyrimidine, triazole, 4-methylpiperazine | Kinase inhibition (e.g., JAK2, EGFR) |
| (1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone () | C₂₀H₂₀F₂N₂O | 342.4 | 4-Fluorophenyl, 2-fluorophenyl, cyclopropane | Enhanced metabolic stability, CNS applications |
Key Observations:
- Aromatic Substitution : The target compound’s 3-chloropyridinyl group distinguishes it from the 4-chlorophenyl in and the fluorophenyl groups in . Pyridine’s nitrogen atom may improve solubility and receptor-binding specificity compared to purely phenyl-based analogs.
- Piperazine Modifications : Unlike the 4-methylpiperazine in , the target compound’s unmodified piperazine retains higher basicity, which could influence pharmacokinetics (e.g., membrane permeability).
- Complexity vs. Simplicity : ’s compound incorporates a triazole-pyrimidine scaffold, likely enhancing kinase affinity but complicating synthesis . The target compound’s simpler structure may offer synthetic accessibility and tunable ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorinated analogs () may exhibit slower hepatic metabolism due to fluorine’s electron-withdrawing effects, whereas the target’s chlorine atom could predispose it to oxidative metabolism .
- Lipophilicity : The cyclopropane moiety in all compounds contributes to rigidity but may reduce logP values compared to bulkier alkyl chains.
Biological Activity
The compound (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , featuring a piperazine ring substituted with a chloropyridine moiety and a cyclopropyl group. This unique structure suggests potential interactions with various biological targets.
Research indicates that compounds with similar structural features often interact with neurotransmitter receptors and enzymes involved in signaling pathways. The presence of the piperazine ring is particularly notable for its role in modulating central nervous system (CNS) activity, potentially influencing neurotransmitter systems such as serotonin and dopamine.
Antitumor Activity
A study by Umesha et al. demonstrated that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231. The introduction of halogen substituents, such as chlorine, enhances the antitumor activity of these compounds, suggesting a similar potential for this compound .
Antimicrobial Properties
The compound's structural analogs have shown promising antibacterial and antifungal activities. For instance, 6-substituted piperazine derivatives were synthesized and evaluated for their antimicrobial efficacy, revealing notable activity against several pathogens . This positions this compound as a candidate for further investigation in antimicrobial therapy.
Neuropharmacological Effects
Given the piperazine component, it is hypothesized that this compound may act as a modulator of CNS activity. Similar compounds have been characterized as antagonists at muscarinic receptors, which are implicated in various neurological disorders . Further studies are warranted to elucidate the specific neuropharmacological profile of this compound.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
